Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-
Overview
Description
Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)- is an organic compound characterized by a benzene ring substituted with a phenylmethylthio group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)- typically involves the introduction of the phenylmethylthio group and the trifluoromethyl group onto a benzene ring. One common method is through nucleophilic aromatic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the phenylmethylthio group. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylmethylthio group to a thiol or a simpler sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the substituents on the benzene ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and simpler sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The phenylmethylthio group can engage in nucleophilic or electrophilic interactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
- Benzene, 1-[(phenylmethyl)thio]-4-methyl-
- Benzene, 1-[(phenylmethyl)thio]-4-chloro-
- Benzene, 1-[(phenylmethyl)thio]-4-nitro-
Comparison: Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects compared to other similar compounds
Properties
IUPAC Name |
1-benzylsulfanyl-4-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3S/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRAXWKQMHUSCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465182 | |
Record name | Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108789-37-3 | |
Record name | 1-[(Phenylmethyl)thio]-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108789-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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